2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound that belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds containing both pyrazole and pyrimidine rings. These compounds have been of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmaceuticals.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives has been explored through various methods. One approach involves the reaction of 3-aryl-5-aminopyrazoles with arylidenpyruvic acid at room temperature under ultrasonication, which has been shown to be highly regioselective for producing 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids . Another method includes a palladium-catalyzed C-C coupling step, which is crucial for the synthesis of pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents . Additionally, the synthesis of 7-(2-dimethylaminovinyl) derivatives of pyrazolo[1,5-a]pyrimidines has been reported as precursors for new tricyclic series, which are of interest for their binding affinity to the central benzodiazepine receptor .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives has been elucidated using various spectroscopic methods and X-ray diffraction analysis. For instance, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate has been studied, leading to the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. The structures of the resulting compounds have been confirmed by NMR spectroscopy and X-ray structure determination .
Chemical Reactions Analysis
Pyrazolopyrimidines undergo various chemical reactions that lead to the formation of novel compounds. For example, a non-concerted nucleophilic [4+1] cycloaddition of (dimethylamino)methoxycarbene to arylazonicotinates has been developed to form pyrazolo[3,4-c]pyridine derivatives. These derivatives can further react to yield pyrazolo[4',3':4,5]pyrido[2,3-d]pyrimidine derivatives . Additionally, the reactivity of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied in different solvates, revealing insights into the hydrogen-bonding interactions and supramolecular architecture .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The crystal environments of these compounds, such as the dimethylformamide monosolvate and monohydrate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, demonstrate different supramolecular architectures due to varied hydrogen-bonding interactions and π-π stacking interactions. These interactions can be characterized by topological analyses of the electron-density distribution, which also allows for the estimation of hydrogen-bonding energies .
Scientific Research Applications
Synthesis and Structural Analysis
Reactivity and Synthesis of Derivatives : The reactivity of compounds related to 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been explored, resulting in the synthesis of various derivatives, such as pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, showing potential applications in medicinal chemistry (Bruni et al., 1994).
Structural Modifications and Analysis : Crystallographic and computational analyses have been conducted on similar compounds, offering insights into their supramolecular structures and interactions, which are crucial for understanding their chemical and biological properties (Borbulevych, 2010).
Chemical Properties and Applications
Chemical Reactivity Studies : Studies on compounds structurally related to 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid have provided valuable information on their chemical reactivity, aiding in the development of new synthetic methods and compounds (Chimichi et al., 1996).
Formation of Novel Compounds : The study of reactions involving compounds similar to 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has led to the creation of novel chemical entities, enhancing the diversity of compounds available for further research and potential applications (Danagulyan et al., 2015).
Potential Biological Applications
Anticancer Activities : Some derivatives of pyrazolo[1,5-a]pyrimidine, structurally related to 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, have shown promising anticancer activities, highlighting the potential of these compounds in therapeutic applications (Abdellatif et al., 2014).
Anti-inflammatory and Antimicrobial Properties : Some pyrazolopyrimidines derivatives exhibit significant anti-inflammatory and antimicrobial activities, suggesting potential applications in treating various inflammatory and microbial infections (Rahmouni et al., 2016).
Safety And Hazards
The safety data sheet for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Future Directions
While specific future directions for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . This suggests potential future research directions in these fields.
properties
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-8-10-4-7(9(13)14)6(2)12(8)11-5/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACYYYIWDACOAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371259 | |
Record name | 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
CAS RN |
175201-51-1 | |
Record name | 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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